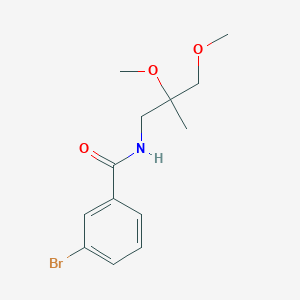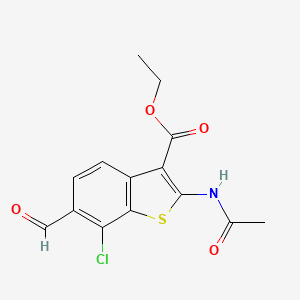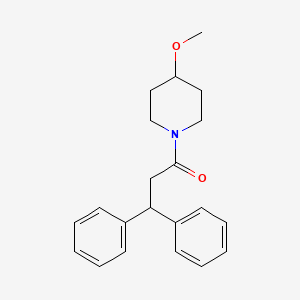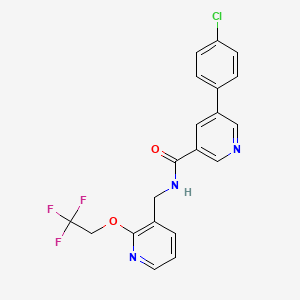
5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide” is a chemical compound with the molecular formula C20H15ClF3N3O2 and a molecular weight of 421.8 . It is intended for research use only and is not suitable for human or veterinary use .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (421.8) and molecular formula (C20H15ClF3N3O2) . Other properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Studies
Synthesis of Key Intermediates : This compound is crucial in the synthesis of various derivatives. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is an essential step in creating efficient herbicides like trifloxysulfuron. This process involves multiple stages, including Hofmann degradation and oxidative chlorination starting from nicotinamide (Zuo Hang-dong, 2010).
Formation of Pyridine Derivatives : The transformation of 1,4-dihydropyridines (Hantzsch1,4-DHP) into corresponding pyridine derivatives through oxidation is an area of active research. These derivatives, including those derived from nicotinamide, are extensively used to study redox processes and the mechanism of NADH coenzyme analogs (R. Pandian et al., 2014).
Biological Applications
Antibacterial Activity : Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. For instance, N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives show promise in combating bacterial infections (B. Reddy & K. Prasad, 2021).
Metabolism Studies in Various Organisms : The metabolism of nicotinamide derivatives, including modifications in the pyridine nucleus, has been studied across mammals, insects, and bacteria. This research helps understand how various organisms utilize these compounds, potentially leading to new therapeutic strategies (P. Ellinger, G. Fraenkel & M. Abdel Kader, 1947).
Metabolic Fate in Plants : Studies on the metabolism of nicotinamide in plants like Arabidopsis thaliana and Oryza sativa reveal its role in nucleotide synthesis and the formation of various conjugates, contributing to our understanding of plant biochemistry (Ayu Matsui et al., 2007).
Analgesic Properties
- Analgesic Activity Studies : Derivatives containing the pyridine nucleus have been synthesized and evaluated for their analgesic properties. This includes studies on compounds like 4-(5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine, which have shown promising results in pain management research (Ganesh B. Nigade, P. Chavan & M. Deodhar, 2010).
Mécanisme D'action
Target of Action
The primary target of the compound 5-(4-chlorophenyl)-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-carboxamide, also known as CHEMBL1270208 or Nav1.8-IN-1, is the human NaV1.8 . NaV1.8 is a sodium ion channel subtype that is encoded by the SCN10A gene . This channel is specifically expressed in the dorsal root ganglion (DRG), in unmyelinated, small-diameter sensory neurons called C-fibres .
Mode of Action
The compound 5-(4-chlorophenyl)-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-carboxamide acts as an inhibitor of the human NaV1.8 . The specific interaction between the compound and its target is not fully understood, but it is known that the compound inhibits the function of the NaV1.8, affecting the propagation of action potentials in the sensory neurons .
Biochemical Pathways
The inhibition of NaV1.8 by 5-(4-chlorophenyl)-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-carboxamide affects the sodium ion transmembrane transport pathway . This pathway is crucial for the generation and propagation of action potentials in neurons. By inhibiting NaV1.8, the compound can affect the transmission of pain signals, as NaV1.8 is involved in nociception .
Result of Action
The molecular effect of 5-(4-chlorophenyl)-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-carboxamide’s action is the inhibition of the NaV1.8 channel, which leads to a decrease in the propagation of action potentials in the sensory neurons . This can result in a decrease in the transmission of pain signals. The cellular effects would include changes in the excitability of the sensory neurons due to the altered function of the NaV1.8.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2/c21-17-5-3-13(4-6-17)15-8-16(10-25-9-15)18(28)27-11-14-2-1-7-26-19(14)29-12-20(22,23)24/h1-10H,11-12H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKFKDOCPJGONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)CNC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2629102.png)
![N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2629104.png)
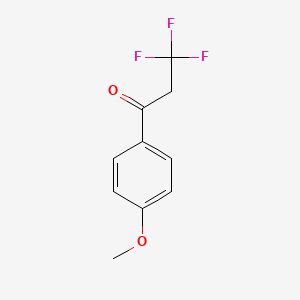
![Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate](/img/structure/B2629109.png)
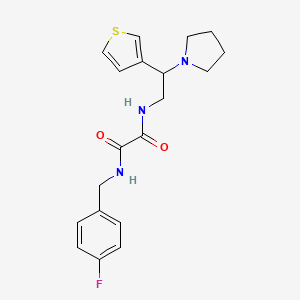
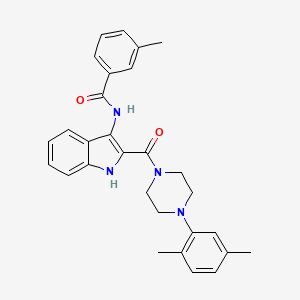
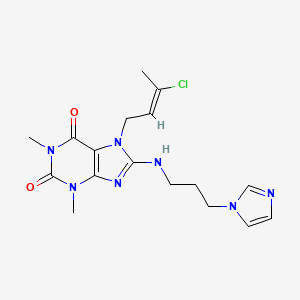
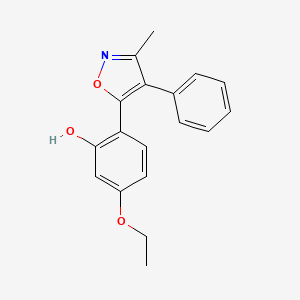
![4-isopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629117.png)
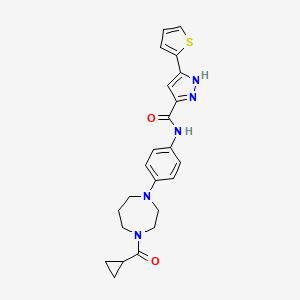
![2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2629120.png)
